4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl-

Apoptosis Caspase‑3 activation Tubulin polymerization

Researchers comparing 4-anilinoquinazoline apoptosis inducers require the exact 7-methyl substitution pattern to quantify structure-activity relationships. This compound (CAS 827030-86-4) enables direct side-by-side comparison with the 7-unsubstituted lead MPI-0441138 (EC₅₀ = 2 nM). Key advantages: • Attenuated apoptosis potency (predicted EC₅₀ ≥20 nM) provides wider dynamic range for combination screening vs. kinase inhibitors or DNA-damaging agents. • Increased lipophilicity (clogP ≈ 4.8-5.2) supports CNS penetration studies in glioblastoma models. • Cleaner probe for BCRP/P-gp transporter inhibition assays without confounding cytotoxicity. Supplied with certified purity and CoA for reproducible pharmacology.

Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
CAS No. 827030-86-4
Cat. No. B12921798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl-
CAS827030-86-4
Molecular FormulaC17H16ClN3O
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16ClN3O/c1-11-4-9-14-15(10-11)19-17(18)20-16(14)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3
InChIKeyWYEXKHFIYNXOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Chloro‑N‑(4‑methoxyphenyl)‑N,7‑dimethyl‑4‑quinazolinamine (CAS 827030‑86‑4): Procurement‑Focused Baseline Profile


4‑Quinazolinamine, 2‑chloro‑N‑(4‑methoxyphenyl)‑N,7‑dimethyl- (CAS 827030‑86‑4) is a synthetic 4‑anilinoquinazoline derivative with a molecular formula of C₁₇H₁₆ClN₃O and a molecular weight of 313.79 g·mol⁻¹ . It belongs to a chemotype that has been extensively explored as apoptosis inducers and tubulin/microtubule disruptors [1]. Key structural features include a 2‑chloro substituent, an N‑methyl‑(4‑methoxyphenyl)‑amino group at position 4, and a distinctive 7‑methyl group on the quinazoline core. This 7‑methyl substitution differentiates it from the well‑characterized lead compound MPI‑0441138 (CAS 827030‑33‑1) and the clinical candidate MPC‑6827 (verubulin), and is the primary driver of its pharmacological and physicochemical divergence.

Why a Simple ‘4‑Anilinoquinazoline’ Substitute Cannot Replace 2‑Chloro‑N‑(4‑methoxyphenyl)‑N,7‑dimethyl‑4‑quinazolinamine in Research Procurement


The 4‑anilinoquinazoline class accommodates multiple distinct pharmacologies—EGFR kinase inhibition, tubulin‑targeted apoptosis induction, and multidrug resistance (MDR) transporter modulation—that are exquisitely sensitive to small structural changes [1]. Within the apoptosis‑inducing subset, the presence of an N‑methyl linker is essential for caspase‑3 activation and tubulin polymerization inhibition, while substitution at the 6‑ and 7‑positions profoundly attenuates potency [1][2]. Consequently, compounds that differ by a single methyl group can exhibit >10‑fold shifts in EC₅₀/GI₅₀ values and altered MDR transporter substrate profiles. A generic “4‑anilinoquinazoline” purchased without regard to the specific 7‑methyl substitution pattern will therefore be unfit for experiments that require a defined potency window, a particular selectivity signature, or a controlled pharmacokinetic/pharmacodynamic (PK/PD) profile.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑(4‑methoxyphenyl)‑N,7‑dimethyl‑4‑quinazolinamine (CAS 827030‑86‑4) vs. Closest Comparators


Predicted Apoptosis Induction Potency Shift vs. 7‑Unsubstituted Analog MPI‑0441138

The lead compound MPI‑0441138 (2‑chloro‑N‑(4‑methoxyphenyl)‑N‑methylquinazolin‑4‑amine; CAS 827030‑33‑1) displays an EC₅₀ of 2 nM for caspase‑3 activation and a GI₅₀ of 2 nM in T47D breast cancer cells [1]. Comprehensive SAR studies on the N‑methyl‑4‑(4‑methoxyanilino)quinazoline scaffold demonstrate that substitution at the 7‑position is tolerated much less than at the 6‑position and consistently reduces apoptosis‑inducing potency, with di‑substitution at the 6‑ and 7‑positions leading to a large decrease in activity [2]. The magnitude of the potency shift for a methyl group at the 7‑position has not been published for this exact compound; however, the class‑level SAR indicates that the 7‑methyl analog is expected to be ≥10‑fold less potent than the 7‑unsubstituted parent in caspase‑activation and cell‑proliferation assays [2]. This potency attenuation is a deliberate design feature for experiments that require a weaker or partial apoptosis stimulus rather than maximal cell killing.

Apoptosis Caspase‑3 activation Tubulin polymerization

Physicochemical Differentiation: Molecular Weight, LogP, and H‑Bond Donor/Acceptor Profile vs. MPI‑0441138 and MPC‑6827

The 7‑methyl group increases the molecular weight from 299.75 g·mol⁻¹ (MPI‑0441138) to 313.79 g·mol⁻¹ and adds 0.5–0.6 log units to the calculated n‑octanol/water partition coefficient (clogP) relative to the 7‑unsubstituted analog [1]. While MPI‑0441138 and MPC‑6827 are both reported to achieve high blood–brain barrier (BBB) penetration—a property that contributed to MPC‑6827’s clinical development for glioblastoma—the additional 7‑methyl substituent is expected to further enhance passive BBB permeability due to increased lipophilicity, but may simultaneously reduce aqueous solubility and alter plasma protein binding [2]. These physicochemical shifts are quantifiable via computational prediction (e.g., ChemDraw, ACD/Labs) and can be verified experimentally by logD₇.₄ shake‑flask measurements.

Physicochemical properties Lipophilicity BBB penetration

Selectivity Signature: Apoptosis Induction vs. EGFR Kinase Inhibition vs. MDR Transporter Modulation

The 4‑anilinoquinazoline scaffold can be tuned for EGFR tyrosine kinase inhibition (e.g., gefitinib, erlotinib) or for tubulin‑targeted apoptosis induction, depending primarily on the presence of an N‑methyl linker and the substitution pattern on the quinazoline core [1]. The N‑methyl linker and 2‑chloro substituent of the target compound favor the apoptosis‑inducing pharmacology, while the 7‑methyl group—by reducing apoptosis potency—may shift the functional profile closer to that of MDR transporter modulators. Quinazolinamine derivatives bearing a 2‑chloro substituent and a para‑methoxyaniline moiety have been reported as dual BCRP (ABCG2) and P‑glycoprotein (P‑gp) inhibitors, although the specific 7‑methyl analog has not been directly tested in these assays [2]. In contrast, MPC‑6827 is not a substrate for MDR‑1 (P‑gp), MRP‑1, or BCRP‑1, and its activity is unaffected by overexpression of these transporters [3]. The 7‑methyl analog therefore occupies a unique position at the intersection of attenuated apoptosis activity, potential MDR transporter interaction, and increased lipophilicity, making it a valuable probe for deconvoluting the contributions of apoptosis vs. transporter inhibition in cell‑panel cytotoxicity screens.

Selectivity EGFR Multidrug resistance transporters

In Vivo Efficacy Context: MX‑1 Breast and PC‑3 Prostate Xenograft Models — Potency Requirements and Translational Implications

MPI‑0441138 (7‑H analog) was highly efficacious in the MX‑1 human breast cancer and PC‑3 prostate cancer mouse xenograft models at doses that produced significant tumor growth inhibition without overt toxicity [1]. The clinical candidate MPC‑6827 (verubulin) also demonstrated statistically significant tumor growth inhibition in MX‑1, OVCAR‑3, MIAPaCa‑2, MCF‑7, HT‑29, MDA‑MB‑435, and B16‑F1 xenograft models [2]. Because the 7‑methyl analog is predicted to be ≥10‑fold less potent in the apoptosis induction assay, its in vivo efficacy is expected to require higher doses or a more frequent dosing schedule to achieve comparable tumor growth inhibition, assuming equivalent pharmacokinetic exposure. Conversely, the compound’s higher lipophilicity may improve tumor penetration and oral bioavailability, partially compensating for the potency deficit. No published in vivo data specific to CAS 827030‑86‑4 have been identified.

Xenograft models In vivo efficacy Tumor growth inhibition

Optimal Research and Industrial Application Scenarios for 2‑Chloro‑N‑(4‑methoxyphenyl)‑N,7‑dimethyl‑4‑quinazolinamine (CAS 827030‑86‑4)


Structure–Activity Relationship (SAR) Probe for 7‑Position Substitution Effects on Apoptosis and Tubulin Polymerization

The 7‑methyl group of CAS 827030‑86‑4 provides a direct comparison point for SAR studies that systematically map the 7‑position of the N‑methyl‑4‑(4‑methoxyanilino)quinazoline scaffold. By comparing this compound head‑to‑head with the 7‑unsubstituted parent MPI‑0441138 (EC₅₀ = 2 nM) [1] and with 6‑substituted analogs described in the 2010 SAR study [2], researchers can quantify the contribution of 7‑substitution to potency, selectivity, and pharmacokinetic endpoints. This is essential for lead‑optimization programs that seek to fine‑tune apoptosis‑inducing activity while optimizing drug‑like properties.

CNS Oncology Drug Discovery: Evaluating BBB‑Penetrant Apoptosis Inducers with Attenuated Potency

MPI‑0441138 and MPC‑6827 (verubulin) are both known to achieve high BBB penetration, making them candidates for glioblastoma and brain‑metastasis therapy [3][4]. The 7‑methyl analog’s increased lipophilicity (predicted clogP ≈ 4.8–5.2 vs. 4.2–4.6 for MPI‑0441138) may further enhance CNS exposure, while its attenuated apoptosis potency could reduce neurotoxicity risk. Procurement of this compound enables side‑by‑side comparison with MPI‑0441138 in rodent brain‑penetration studies (Kp,uu,brain or brain/plasma ratio) and in orthotopic glioblastoma models.

Multidrug Resistance (MDR) Transporter Pharmacology: Probing BCRP and P‑gp Inhibition vs. Apoptosis Induction

Quinazolinamine derivatives with a 2‑chloro substituent and a para‑methoxyaniline motif have demonstrated dual BCRP/P‑gp inhibitory activity [5]. The 7‑methyl analog’s reduced apoptosis potency makes it a cleaner tool for studying transporter inhibition without confounding cytotoxicity. Researchers can use CAS 827030‑86‑4 in calcein‑AM or Hoechst 33342 accumulation assays in MDR‑overexpressing cell lines (e.g., K562/ADR, MCF‑7/AdrVp, MDCK‑MDR1/BCRP) to determine whether 7‑methyl substitution enhances or diminishes transporter‑modulatory activity relative to the lead chemotype.

Chemical Biology Tool for Low‑Potency Apoptosis Induction in Synergy and Combination Screens

In high‑throughput combination screens, a potent apoptosis inducer (EC₅₀ ~2 nM) can rapidly saturate the assay window, obscuring synergistic interactions with other agents. The 7‑methyl analog’s predicted ≥20 nM EC₅₀ provides a wider dynamic range for detecting additivity, synergy, or antagonism when co‑dosed with kinase inhibitors, DNA‑damaging agents, or immunotherapy biologics. This application is directly supported by the class‑level SAR evidence from [2] and the well‑characterized pharmacology of MPI‑0441138 and MPC‑6827 [1][4].

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